molecular formula C24H38N6O8 B14251668 L-Tyrosyl-L-seryl-L-alanyl-L-alanyl-L-lysine CAS No. 325808-01-3

L-Tyrosyl-L-seryl-L-alanyl-L-alanyl-L-lysine

Cat. No.: B14251668
CAS No.: 325808-01-3
M. Wt: 538.6 g/mol
InChI Key: YMAZHYDGQZWVOV-ZENYQMPMSA-N
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Description

L-Tyrosyl-L-seryl-L-alanyl-L-alanyl-L-lysine is a pentapeptide composed of the amino acids tyrosine, serine, alanine, and lysine. Peptides like this one are of significant interest in various fields of scientific research due to their potential biological activities and applications in medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-seryl-L-alanyl-L-alanyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high efficiency and reproducibility. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to obtain peptides of high purity.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-seryl-L-alanyl-L-alanyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

L-Tyrosyl-L-seryl-L-alanyl-L-alanyl-L-lysine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-seryl-L-alanyl-L-alanyl-L-lysine involves its interaction with specific molecular targets and pathways. For instance, the tyrosine residue can participate in phosphorylation events, which are crucial for signal transduction processes. The peptide may also interact with receptors or enzymes, modulating their activity and influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-tyrosine: A dipeptide with similar amino acid composition but shorter chain length.

    L-Alanyl-L-glutamine: Another dipeptide with different amino acids but similar peptide bond structure.

    Gln-Tyr-Ile-Lys-Ala-Asn-Ser-Lys-Phe-Ile-Gly-Ile-Thr-Glu-Leu: A longer oligopeptide with a more complex sequence.

Uniqueness

L-Tyrosyl-L-seryl-L-alanyl-L-alanyl-L-lysine is unique due to its specific sequence and the presence of tyrosine, which can undergo phosphorylation, making it valuable for studying signal transduction pathways. Its combination of amino acids also provides distinct physicochemical properties that can be leveraged in various applications.

Properties

CAS No.

325808-01-3

Molecular Formula

C24H38N6O8

Molecular Weight

538.6 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoic acid

InChI

InChI=1S/C24H38N6O8/c1-13(20(33)27-14(2)21(34)29-18(24(37)38)5-3-4-10-25)28-23(36)19(12-31)30-22(35)17(26)11-15-6-8-16(32)9-7-15/h6-9,13-14,17-19,31-32H,3-5,10-12,25-26H2,1-2H3,(H,27,33)(H,28,36)(H,29,34)(H,30,35)(H,37,38)/t13-,14-,17-,18-,19-/m0/s1

InChI Key

YMAZHYDGQZWVOV-ZENYQMPMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

Canonical SMILES

CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

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